2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid
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Overview
Description
2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various aldehydes in the presence of methanol . Another method involves refluxing a mixture of 2-(benzo[d]oxazol-2-yl)aniline and malonic acid with phosphorous oxychloride at temperatures between 60-80°C .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antiviral activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that benzoxazole derivatives can bind to proteins like prostaglandin H2 synthase and trypsin, suggesting potential mechanisms of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid include other benzoxazole derivatives, such as:
- 2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
Uniqueness
What sets this compound apart from other benzoxazole derivatives is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H8N2O4 |
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Molecular Weight |
232.19 g/mol |
IUPAC Name |
2-[2-(cyanomethyl)-1,3-benzoxazol-4-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H8N2O4/c12-5-4-8-13-9-6(10(14)11(15)16)2-1-3-7(9)17-8/h1-3,10,14H,4H2,(H,15,16) |
InChI Key |
ZMUXKHYYBNDJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CC#N)C(C(=O)O)O |
Origin of Product |
United States |
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